molecular formula C17H25NO4S B7353214 2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

货号 B7353214
分子量: 339.5 g/mol
InChI 键: MKKLWDIIXBKRJZ-QWHCGFSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid is a chemical compound that is commonly referred to as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

科学研究应用

TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of autoimmune diseases.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can block the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells that cause inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. TAK-659 has also been shown to increase the survival of mice with lymphoma and to reduce the severity of symptoms in animal models of rheumatoid arthritis and lupus.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK, its potency in inhibiting the growth of cancer cells and reducing inflammation, and its low toxicity in animal models. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.

未来方向

There are several future directions for the research on TAK-659, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in humans with cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict the response to TAK-659 and to optimize the dosing and scheduling of TAK-659 in different patient populations.
3. Preclinical studies to investigate the combination of TAK-659 with other targeted therapies and immunotherapies for the treatment of cancer and autoimmune disorders.
4. Studies to explore the potential use of TAK-659 in other diseases, such as infectious diseases and neurodegenerative disorders.
In conclusion, TAK-659 is a selective inhibitor of the protein kinase BTK that is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. The synthesis of TAK-659 involves several steps, and its scientific research applications include preclinical studies on cancer and autoimmune diseases. TAK-659 works by inhibiting BTK and has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While TAK-659 has several advantages for lab experiments, it also has some limitations, and there are several future directions for the research on TAK-659.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the cyclopentyl ring with the sulfonyl chloride, and the final deprotection of the tert-butyl group. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20140378567A1).

属性

IUPAC Name

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)14-6-4-5-7-15(14)23(21,22)18-13-9-8-12(10-13)11-16(19)20/h4-7,12-13,18H,8-11H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLWDIIXBKRJZ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)NC2CCC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。